Adicardin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adicardin is a coumarin derivative isolated from the plant Breonadia salicina. It is known for its various pharmacological activities, including anti-chronic renal failure properties . This compound has garnered interest due to its potential therapeutic applications and its presence in traditional medicine.

准备方法

Synthetic Routes and Reaction Conditions

Adicardin can be synthesized through the extraction of the stem bark of Breonadia salicina using methanol. The methanol extract is then partitioned between dichloromethane and water. The dichloromethane-soluble portion is subjected to column chromatography, resulting in the isolation of this compound along with other compounds .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.

化学反应分析

Types of Reactions

Adicardin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.

Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with altered functional groups, which may exhibit different pharmacological properties.

科学研究应用

Adicardin has been studied for its various pharmacological activities:

- Anti-Chronic Renal Failure : Research indicates that this compound possesses properties that may aid in the treatment of chronic renal failure. Its mechanism appears to involve interactions at the molecular level, potentially through enzyme inhibition and modulation of gene expression .

- Antimicrobial Properties : It has demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anti-Diabetic Effects : In vitro studies have shown that extracts containing this compound exhibit potent α-amylase and α-glucosidase inhibition, suggesting potential applications in managing diabetes .

- Anti-Inflammatory Activity : this compound has been linked to anti-inflammatory effects, with studies indicating its ability to reduce nitric oxide production in inflammatory conditions .

Table 2: Biological Activities of this compound

Medicinal Applications

The therapeutic potential of this compound extends into several areas:

- Renal Health : Its application in treating chronic renal failure is particularly noteworthy. Studies have indicated that it may help mitigate the progression of kidney disease through its biochemical actions .

- Diabetes Management : Given its anti-diabetic properties, this compound could be integrated into treatment regimens for diabetes, potentially improving glycemic control .

- Infection Control : The antimicrobial properties suggest that this compound could be developed into new pharmaceutical agents aimed at combating resistant bacterial strains.

Case Studies

- Chronic Renal Failure : A study highlighted the efficacy of this compound in a rat model of chronic renal failure, demonstrating significant improvements in renal function markers after administration .

- Diabetes : Another research project involved testing various extracts containing this compound on diabetic rats, showing a marked reduction in blood glucose levels alongside improved insulin sensitivity .

Industrial Applications

This compound's unique properties make it valuable for various industries:

- Pharmaceutical Development : As a precursor for synthesizing other coumarin derivatives, it plays a crucial role in drug discovery and development processes.

- Nutraceuticals : Its natural origin and health benefits position it as an attractive ingredient in dietary supplements aimed at promoting renal health and managing diabetes.

作用机制

Adicardin exerts its effects through various molecular pathways. It is known to inhibit high concentrations of potassium and norepinephrine-induced contractions, which may contribute to its therapeutic effects in chronic renal failure . The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

Adicardin is similar to other coumarin derivatives such as:

Umbelliferone: Another coumarin derivative with similar pharmacological properties.

7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory activities.

6-Hydroxy-7-methoxycoumarin: Exhibits similar biological activities and is also isolated from Breonadia salicina.

This compound stands out due to its unique glycosylation pattern, which may contribute to its distinct pharmacological profile.

生物活性

Adicardin, a rare substituted coumarin isolated from the plant Breonadia salicina, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical structure, pharmacological effects, and potential therapeutic applications.

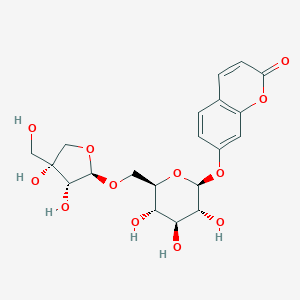

Chemical Structure

This compound is characterized by its unique structure, which includes two sugar moieties attached to the coumarin backbone. The chemical formula is C₁₈H₁₈O₁₄, and its structure has been elucidated through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .

NMR Data Comparison

The following table summarizes the NMR data for this compound compared to literature values:

| Position | δH (ppm) | δC (ppm) | Literature δH (ppm) | Literature δC (ppm) |

|---|---|---|---|---|

| 1 | - | - | - | - |

| 2 | - | 160.7 | - | 160.2 |

| 3 | 6.32 | 113.4 | 6.32 | 113.2 |

| 4 | 7.99 | 144.3 | 7.99 | 144.2 |

| 5 | 7.65 | 129.5 | 7.64 | 129.5 |

| ... | ... | ... | ... | ... |

This data confirms the identity of this compound and supports its classification as a coumarin derivative .

Biological Activities

This compound exhibits a range of biological activities that contribute to its potential therapeutic applications:

Antimicrobial Activity

Research indicates that extracts from Breonadia salicina, including those containing this compound, show significant antimicrobial activity against various pathogens:

- Bacteria : Effective against Bacillus subtilis, Pseudomonas aeruginosa, Shigella sonnei, Escherichia coli, and Staphylococcus aureus.

- Protozoa : Demonstrated high mortality rates against Trypanosoma brucei, the causative agent of sleeping sickness .

Antioxidant Properties

This compound has been associated with strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is likely mediated through inhibition of pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Antioxidant Activity Assessment : A study measured the IC₅₀ values for various extracts containing this compound, demonstrating potent DPPH radical scavenging activity with values significantly lower than standard antioxidants .

- Antimicrobial Efficacy : A comparative study showed that methanol extracts from Breonadia salicina exhibited greater antimicrobial effects than many commercially available antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

- Synthesis and Pharmacological Evaluation : The total synthesis of this compound was achieved, allowing for further pharmacological evaluations that confirmed its activity against chronic renal failure .

属性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBJYHKMRWZNA-ZITSYKRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。